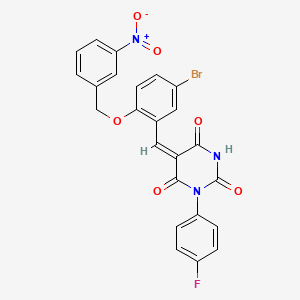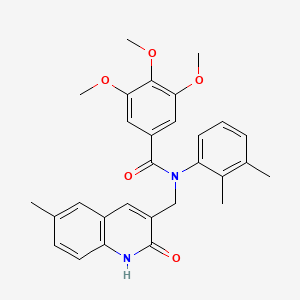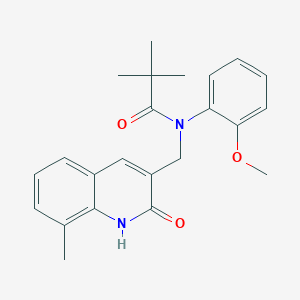
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 8-hydroxyquinoline, which is a well-known chelator of metal ions.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have a neuroprotective effect by chelating metal ions that are involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to inhibit the growth of cancer cells by chelating metal ions that are essential for cancer cell proliferation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the chelation of metal ions such as iron, copper, and zinc. Metal ions play a crucial role in various biological processes, and their dysregulation can lead to various diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide binds to metal ions and forms stable complexes, which prevents the metal ions from participating in these biological processes. This leads to the inhibition of disease progression and the promotion of health.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to induce apoptosis and inhibit angiogenesis, which are essential for cancer cell survival and proliferation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively straightforward. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been shown to have low toxicity and high selectivity towards metal ions. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous environments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide research. One direction is the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based drugs for the treatment of neurodegenerative diseases, cancer, and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in vivo. Finally, the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based imaging agents for the detection of metal ions in biological systems is another promising direction for future research.
Conclusion
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the chelation of metal ions, and it has been shown to have various biochemical and physiological effects. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide research, including the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide-based drugs and imaging agents.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the reaction of 8-hydroxyquinoline with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-methoxyphenylmagnesium bromide to obtain N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-8-10-16-13-17(21(26)24-20(15)16)14-25(22(27)23(2,3)4)18-11-6-7-12-19(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZIOPVMOZXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

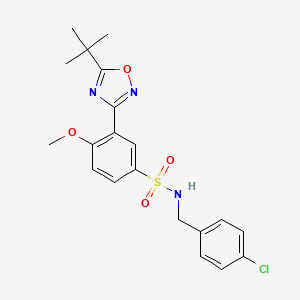
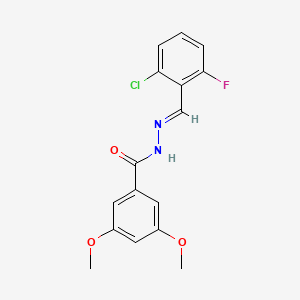

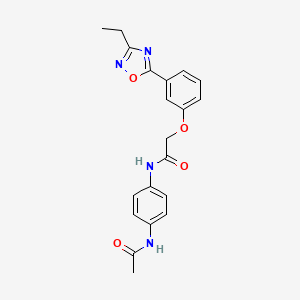
![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
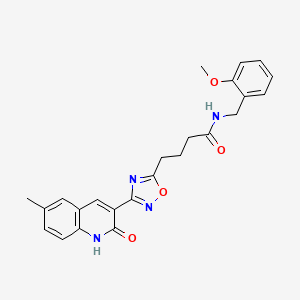
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

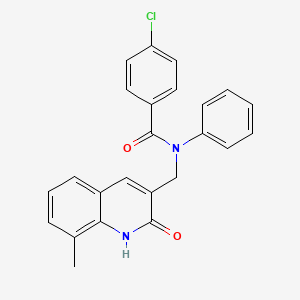

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
